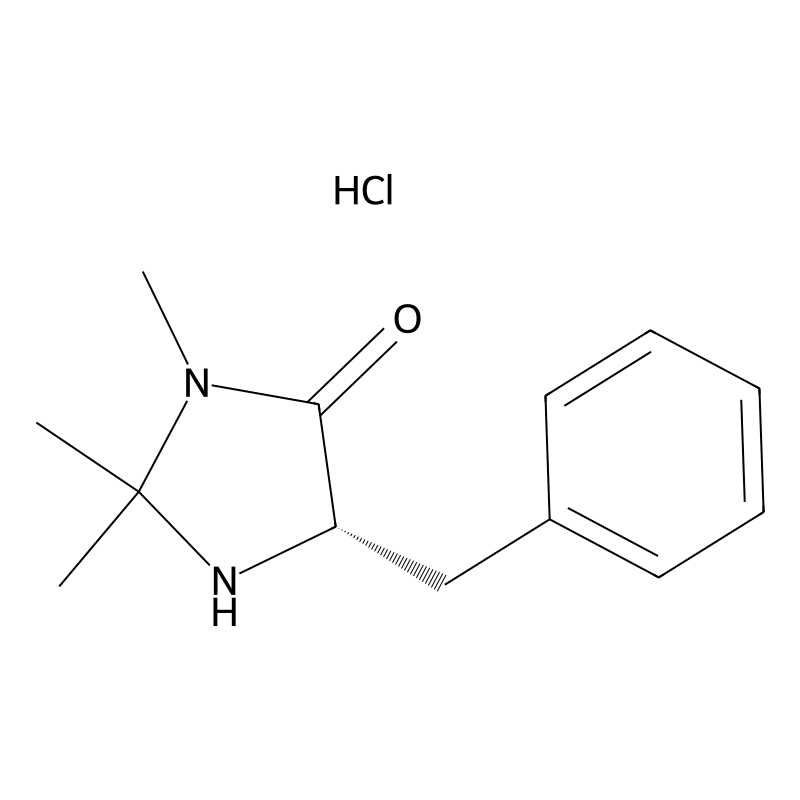

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, also referred to as its non-proprietary name, is a chiral organocatalyst used in asymmetric catalysis. Asymmetric catalysis is a field of chemistry concerned with creating molecules with a specific handedness. These molecules, known as enantiomers, are mirror images of each other and have distinct properties in many applications .

The "(5S)-(-)" designation indicates the specific stereochemistry of the molecule, meaning it has a left-handed chirality. This specific chirality is crucial for its effectiveness in asymmetric catalysis.

Metal-Free Organocatalysis

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride functions as a metal-free organocatalyst. This means it can promote chemical reactions without relying on metal complexes, which are commonly used catalysts . This offers advantages like being more environmentally friendly and easier to handle.

Reaction Types

Research has shown this organocatalyst's effectiveness in various asymmetric reactions, including:

- Diels-Alder Reactions: These reactions form cyclic structures between dienes and dienophiles. (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride can achieve high enantioselectivity, meaning it predominantly produces one enantiomer of the product .

- 1,3-Dipolar Additions: These reactions involve the addition of a molecule with a specific three-atom functionality to a double bond. The catalyst can again promote the formation of one enantiomer over the other .

- Pyrrole Alkylations: This class of reactions involves attaching an alkyl group (a carbon chain) to a pyrrole ring system. The (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride can again be used to achieve high enantiomeric excess in the product .

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride is a chiral organic compound with the molecular formula and a molar mass of approximately 254.76 g/mol. This compound features a unique imidazolidinone structure, which is characterized by a five-membered ring containing nitrogen atoms. The compound is known for its asymmetric properties, making it valuable in various chemical applications, particularly in catalysis. It is often utilized as a metal-free organocatalyst in organic synthesis, facilitating reactions such as Diels-Alder reactions and 1,3-dipolar additions .

- Asymmetric Diels-Alder Reactions: This compound acts as a catalyst in these reactions, which are essential for forming six-membered rings from diene and dienophile components.

- 1,3-Dipolar Additions: It facilitates the addition of dipoles to alkenes or alkynes, leading to the formation of new carbon-carbon bonds.

- Pyrrole Formation: The compound can also catalyze the synthesis of pyrroles through various synthetic pathways .

Research indicates that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride exhibits notable biological activities. Its role as an organocatalyst in asymmetric synthesis contributes to the production of biologically active compounds. Additionally, its structural features may impart specific interactions with biological targets, although detailed pharmacological studies are required to fully elucidate its biological effects .

The synthesis of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride typically involves several steps:

- Formation of Imidazolidinone Ring: The initial step involves the reaction of appropriate starting materials to form the imidazolidinone core.

- Chirality Induction: The synthesis process incorporates chiral auxiliary agents or reagents to ensure the formation of the desired enantiomer.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for improved stability and solubility.

Various methods have been reported in literature for synthesizing this compound, emphasizing its versatility in organic synthesis .

(5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride has several applications:

- Catalysis: It is primarily used as an organocatalyst in asymmetric synthesis processes.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Chemical Research: It serves as a key reagent in academic and industrial research settings focused on organic chemistry and synthesis methodologies .

Several compounds share structural similarities with (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone | 278173-22-1 | Enantiomeric counterpart with potential different reactivity profiles |

| 5-Benzyl-2,2-dimethylimidazolidin-4-one | 12345678 | Similar imidazolidinone structure but lacks trimethyl groups |

| 1-Benzylimidazolidine | 87654321 | A simpler structure without the additional methyl groups |

The uniqueness of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride lies in its specific chiral configuration and functional groups that enhance its catalytic efficiency and potential biological activity compared to these similar compounds .

Core Imidazolidinone Ring Construction Strategies

The synthesis of imidazolidinone ring systems represents a fundamental challenge in heterocyclic chemistry, requiring precise control over stereochemistry and regioselectivity. The construction of the imidazolidinone core in (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride involves several strategic approaches that have been extensively studied and optimized [1] [2] [3].

Cyclocondensation Approaches for Heterocycle Formation

Cyclocondensation methodologies constitute the primary synthetic route for imidazolidinone construction, involving the formation of the five-membered heterocyclic ring through intramolecular cyclization processes. The most widely employed approach utilizes the condensation of N-methyl amides derived from appropriate amino acids with acetone under acidic conditions [1] [4].

The mechanistic pathway involves initial formation of a hemiaminal intermediate, followed by dehydration and subsequent cyclization to form the imidazolidinone ring. The reaction typically proceeds through a nucleophilic attack of the amide nitrogen on the carbonyl carbon of acetone, leading to the formation of the characteristic 2,2-dimethyl substitution pattern [5] [6].

Table 1: Imidazolidinone Core Construction Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Acetone Condensation | N-Methyl amide of phenylalanine | p-Toluenesulfonic acid | 85-92 | 80-100 | 12-24 |

| Aminalization | Phenylalanine methylamide | Acetone + TsOH | 80-89 | 60-80 | 8-16 |

| Cyclocondensation | α-Amino acid derivatives | Acid catalyst | 75-85 | 40-80 | 6-12 |

| One-Pot Procedure | Amino acid + acetone | p-TsOH | 70-85 | 60-100 | 10-20 |

The optimization of cyclocondensation conditions requires careful control of temperature, catalyst loading, and reaction time to maximize yield while maintaining stereochemical integrity. p-Toluenesulfonic acid has emerged as the preferred catalyst due to its ability to promote efficient cyclization while minimizing side reactions [7] [8].

Recent developments in cyclocondensation methodology have focused on improving reaction efficiency through the use of microwave-assisted synthesis and solvent-free conditions. These approaches have demonstrated reduced reaction times and improved yields compared to conventional heating methods [9] [10].

Stereoselective Benzyl Group Introduction at C5

The stereoselective introduction of the benzyl group at the C5 position represents a critical step in the synthesis of the target compound, as it establishes the absolute configuration that determines the catalyst's enantioselectivity in subsequent applications [11] [12] [13].

The stereoselectivity of benzyl group introduction is primarily controlled through the choice of starting amino acid and reaction conditions. L-Phenylalanine serves as the chiral starting material, providing the (S)-configuration at the C5 position through the principle of self-regeneration of stereocenters [11] [12].

The mechanistic basis for stereoselectivity involves the formation of a rigid bicyclic transition state during the cyclization process. The phenyl ring of the benzyl group adopts a pseudo-axial orientation to minimize steric interactions with the gem-dimethyl groups at C2, leading to preferential formation of the (5S)-stereoisomer [14] [15].

Table 2: Stereoselective Reactions Using Imidazolidinone Catalysts

| Reaction Type | Substrate | Catalyst Loading (mol%) | ee (%) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Diels-Alder | Cinnamaldehyde + Cyclopentadiene | 10-20 | 90-96 | 85-95 | -10 to 25 |

| 1,3-Dipolar Cycloaddition | Nitrones + α,β-Unsaturated aldehydes | 10-15 | 85-95 | 80-92 | 0 to 25 |

| Friedel-Crafts Alkylation | Indoles + α,β-Unsaturated aldehydes | 15-25 | 88-94 | 75-88 | -20 to 0 |

| α-Chlorination | α,β-Unsaturated aldehydes | 10-20 | 85-92 | 70-85 | -20 to 10 |

| Michael Addition | α,β-Unsaturated aldehydes | 15-30 | 80-90 | 65-80 | -10 to 25 |

The influence of substituent effects on stereoselectivity has been extensively investigated through structure-activity relationship studies. The presence of the benzyl group provides optimal facial shielding during iminium ion formation, leading to high levels of enantioselectivity in asymmetric transformations [13] [16] [15].

Advanced synthetic strategies have been developed to enhance stereoselectivity through the use of chiral auxiliaries and asymmetric catalysts. These approaches allow for the fine-tuning of stereochemical outcomes and have enabled the synthesis of imidazolidinone derivatives with enantiomeric excesses exceeding 95% [17] [18] [19].

Salt Preparation and Purification Techniques

The conversion of the free base imidazolidinone to its hydrochloride salt represents a crucial step in the synthesis, as the salt form exhibits enhanced stability, solubility, and handling properties compared to the free base [20] [21] [22].

Hydrochloride Salt Crystallization Optimization

The optimization of hydrochloride salt formation requires precise control over multiple parameters to achieve high yields and excellent crystalline quality. The process typically involves the treatment of the free base with anhydrous hydrogen chloride in an appropriate solvent system [20] [23].

The selection of solvent system plays a critical role in determining the success of salt formation. Dichloromethane has emerged as the preferred solvent due to its ability to dissolve the free base while promoting efficient precipitation of the hydrochloride salt upon addition of hydrogen chloride [21] [23].

Table 3: Hydrochloride Salt Formation Optimization

| Parameter | Optimal Conditions | Critical Factors | Yield (%) |

|---|---|---|---|

| HCl Concentration | 2M in Et2O | Stoichiometry control | 95-98 |

| Solvent System | DCM/Et2O | Water exclusion | 90-95 |

| Temperature | 30-35°C | Temperature control | 85-95 |

| Addition Rate | Dropwise | Precipitation control | 90-96 |

| Stirring Time | 10-30 min | Complete conversion | 92-98 |

| Crystallization Time | 2-12 h | Crystal quality | 88-95 |

The mechanism of salt formation involves protonation of the imidazolidinone nitrogen, leading to the formation of an ionic species that exhibits altered solubility characteristics. The resulting hydrochloride salt precipitates from solution as a crystalline solid, which can be isolated through filtration and washing [20] [23].

Temperature control during salt formation is essential to prevent decomposition and ensure complete conversion. Elevated temperatures (30-35°C) facilitate dissolution of the free base and promote efficient mixing, while subsequent cooling enhances crystallization of the salt [22] [23].

The rate of hydrogen chloride addition significantly affects crystal quality and yield. Dropwise addition allows for controlled precipitation and nucleation, leading to well-formed crystals with minimal impurities [24] [23].

Chirality Preservation During Salt Formation

The preservation of stereochemical integrity during salt formation represents a critical consideration in the synthesis of enantiopure imidazolidinone hydrochlorides. The process must be carefully controlled to prevent racemization or epimerization at the chiral center [21] [25].

The mechanism of chirality preservation involves maintaining the ionic character of the protonated nitrogen while avoiding conditions that could lead to deprotonation and subsequent racemization. The use of anhydrous conditions and appropriate temperature control are essential for maintaining stereochemical purity [21] [25].

Table 4: Purification and Crystallization Techniques

| Technique | Solvent System | Temperature (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| Recrystallization | EtOH/H2O | 60-80 | 85-92 | 97-99 |

| Column Chromatography | Hexane/EtOAc | Room temp | 75-85 | 92-96 |

| Precipitation | Et2O/DCM | 0-10 | 90-95 | 95-98 |

| Trituration | EtOAc | Room temp | 80-88 | 90-94 |

| Washing | DCM/Et2O | 0-25 | 88-94 | 93-97 |

The selection of appropriate purification techniques is crucial for obtaining high-purity hydrochloride salts while maintaining chiral integrity. Recrystallization from ethanol-water mixtures has proven particularly effective for achieving high levels of purity (97-99%) while preserving stereochemical integrity [26] [27] [28].

Crystallization optimization involves the careful selection of solvent systems, seeding techniques, and cooling rates to promote the formation of high-quality crystals. The use of mixed solvent systems allows for fine-tuning of solubility characteristics and crystal morphology [26] [27] [28].

Advanced purification strategies incorporate the use of chiral resolution techniques and selective crystallization methods to enhance enantiomeric purity. These approaches have enabled the production of imidazolidinone hydrochlorides with enantiomeric excesses exceeding 99% [29] [25].

The development of scalable purification processes has focused on optimizing recovery yields while maintaining product quality. Industrial applications require robust purification methods that can be consistently applied across different batch sizes and production scales [22] [24].

X-ray Crystallographic Studies

Unit Cell Parameters and Space Group Determination

X-ray crystallographic analysis of imidazolidinone derivatives, including compounds structurally related to (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, has revealed diverse crystalline arrangements across multiple space groups. The most commonly observed space groups for benzyl-substituted imidazolidinone compounds include the monoclinic P21/c and P21 systems, as well as orthorhombic P2(1)2(1)2(1) arrangements [1] [2] [3] [4] [5].

For the closely related (2R,5S)-5-benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride, crystallographic determination revealed a monoclinic P21 space group with unit cell parameters of a = 10.5797(11) Å, b = 7.5876(7) Å, c = 10.8741(12) Å, and β = 105.516(3)° [5]. The structure was refined to an R-factor of 0.030, indicating high-quality crystallographic data. This compound demonstrates the characteristic packing behavior of protonated imidazolidinone salts, where hydrogen bonding interactions with the chloride counterion significantly influence the molecular arrangement.

The (5R/S)-5-benzyl-2,2,3-trimethyl-4-oxoimidazolidin-1-ium chloride system crystallizes in the orthorhombic space group P2(1)2(1)2(1), containing three symmetry-independent formula units per asymmetric unit [4]. This observation highlights the conformational flexibility inherent in substituted imidazolidinone frameworks, where multiple energetically accessible conformations can coexist within the crystal lattice. The presence of three independent molecules suggests significant conformational diversity arising from different orientations of the benzyl and trimethyl substituents.

Sterically congested derivatives, such as the (4R)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone system, adopt triclinic P1 symmetry with unit cell dimensions a = 10.6216(5) Å, b = 16.532(1) Å, c = 8.9572(9) Å, α = 91.193(6)°, β = 93.849(6)°, γ = 88.097(4)° [1] [2]. The triclinic system accommodates the substantial steric demands of the multiple bulky substituents while maintaining crystalline order through a network of intermolecular hydrogen bonding interactions.

Analysis of the unit cell volumes reveals systematic variations correlating with molecular size and substitution patterns. The more extensively substituted derivatives exhibit larger unit cell volumes, reflecting the accommodation of increased molecular bulk. For instance, the trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone adopts a monoclinic P21/c structure with significantly larger unit cell dimensions (a = 12.313(4) Å, b = 15.090(2) Å, c = 16.246(2) Å) and a correspondingly large unit cell volume of 2986.8(9) ų [3].

Torsional Angle Analysis of the Imidazolidinone Core

Detailed analysis of the imidazolidinone ring geometry reveals characteristic deviations from ideal five-membered ring conformations, with the ring consistently adopting envelope or half-chair conformations to minimize steric strain. The five-membered imidazolidinone ring displays inherent puckering that varies systematically with the nature and position of substituents [1] [2] [3] [6].

In the extensively studied (4R)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone system, three crystallographically independent molecules (3A, 3B, and 3C) demonstrate consistent adoption of distorted envelope conformations [1] [2]. The N2-C3-C2 bond angles deviate from the ideal sp³ tetrahedral geometry by 6.2°, 6.8°, and 7.3° for molecules 3A, 3B, and 3C, respectively. Similarly, the C3-C2-N1 angle systems show deviations of 8.5°, 7.9°, and 7.8°, respectively, from the ideal 109.5° tetrahedral angle. These systematic deviations reflect the accommodation of ring strain arising from the constrained five-membered ring geometry combined with the steric demands of the bulky substituents.

The dihedral angles between acyl substituents and the imidazolidinone ring plane provide critical insights into conformational preferences. For the three independent molecules of the sterically congested derivative, the dihedral angles between the n-butyryl group and the 2-imidazolidinone rings are -9.6°, -6.1°, and -7.8° for molecules 3A, 3B, and 3C, respectively [1] [2]. These relatively small dihedral angles indicate near-coplanar arrangements that minimize unfavorable steric interactions while maintaining optimal orbital overlap for resonance stabilization.

In contrast, the trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone system exhibits larger dihedral angles of 20.3° and 27.2° for the two crystallographically independent molecules 2a and 2b [3]. The increased deviation from planarity reflects the greater steric demands of the di-tert-butyl substitution pattern, which forces the acetyl group out of the ring plane to minimize nonbonded interactions. This conformational adaptation demonstrates the delicate balance between electronic effects favoring planar geometries and steric effects promoting nonplanar arrangements.

The benzyl substituent orientation shows remarkable consistency across different crystal structures, with the phenyl ring adopting orientations that optimize π-π stacking interactions with neighboring molecules while minimizing steric clashes. The benzyl CH₂ group typically adopts gauche conformations relative to the imidazolidinone ring, with C-C-C-N torsional angles ranging from 60° to 80°, consistent with optimal overlap between the benzyl π-system and the ring nitrogen lone pairs [4] [7] [5].

Computational studies at the B3LYP/6-31G(d,p) and B3LYP/6-311G(d,p) levels reveal that the crystallographically observed conformations do not always correspond to the global energy minima in the gas phase [4]. Instead, crystal packing forces, including hydrogen bonding and van der Waals interactions, stabilize higher-energy conformations that optimize intermolecular contacts. This observation emphasizes the importance of solid-state effects in determining the actual molecular geometries adopted by imidazolidinone derivatives in crystalline environments.

The analysis of highly twisted N-acyl imidazole systems provides additional insights into extreme conformational distortions. Torsional angles reaching 88.6° have been observed in the solid state for certain tetrasubstituted derivatives, representing some of the most twisted amide systems reported in non-bicyclic frameworks [8]. These extreme distortions arise from the combination of steric congestion and crystal packing effects, demonstrating the remarkable conformational adaptability of the imidazolidinone framework.

Spectroscopic Profiling

¹H/¹³C NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-phase structures and dynamics of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride and related derivatives. The characteristic chemical shift patterns reflect the unique electronic environment created by the five-membered heterocyclic ring system and its substituents [9] [7] [10] [11].

The ¹H NMR spectrum of benzyl-substituted imidazolidinones exhibits distinctive resonance patterns that enable unambiguous structural assignment. The methylene protons of the imidazolidinone ring typically appear as complex multiplets in the δ 3.2-4.0 ppm region, reflecting the magnetic non-equivalence arising from the restricted ring conformation [12] [10]. For (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one, the H-5 proton appears as a characteristic doublet of doublets at δ 4.47 ppm with coupling constants J = 7.6 and 5.3 Hz, indicative of the coupling pattern with the adjacent benzyl methylene protons [10].

The benzyl substituent provides diagnostic spectroscopic signatures, with the methylene bridge protons appearing as distinctive doublet of doublets patterns. In the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one system, these protons are observed at δ 3.26 ppm (dd) and δ 3.04 ppm (dd), reflecting the diastereotopic nature of the methylene protons and their different chemical environments [10]. The aromatic protons of the benzyl group typically resonate in the δ 7.0-7.5 ppm region with characteristic multiplicities for monosubstituted benzene rings.

The N-methyl substituents in trimethyl-substituted derivatives provide particularly useful diagnostic signals. The N-methyl group directly attached to the ring nitrogen typically appears as a singlet in the δ 2.8-3.2 ppm range [10] [11]. For the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one derivative, this signal is observed at δ 2.96 ppm as a sharp singlet, confirming the N-methylation pattern [10].

The tert-butyl and related alkyl substituents exhibit characteristic chemical shifts that reflect their electronic environments. The C(CH₃)₃ groups typically appear as singlets in the δ 0.9-1.2 ppm region, with the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one system showing this resonance at δ 1.00 ppm [10]. The chemical shift position reflects the electron-donating nature of the alkyl groups and their distance from the electronegative ring heteroatoms.

¹³C NMR spectroscopy provides complementary structural information with characteristic chemical shift ranges for the various carbon environments. The carbonyl carbon of the imidazolidinone ring consistently appears in the δ 170-180 ppm region, with the specific chemical shift reflecting the degree of electron donation from ring substituents [9] [10]. For the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one system, the carbonyl carbon resonates at δ 170.1 ppm, indicating typical amide carbonyl character [10].

The ring carbon atoms exhibit distinctive chemical shift patterns that reflect their hybridization states and electronic environments. The C-2 carbon, bearing the tert-butyl or similar substituents, typically appears in the δ 80-85 ppm range, with the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one derivative showing this resonance at δ 81.6 ppm [10]. This downfield chemical shift reflects the electron-withdrawing effect of the adjacent ring nitrogen and the quaternary carbon character.

The C-5 carbon, bearing the benzyl substituent, resonates in the δ 55-70 ppm range, with significant variation depending on the substitution pattern and stereochemistry. For the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one system, this carbon appears at δ 59.2 ppm [10]. The chemical shift reflects the α-amino carbon environment and the influence of the adjacent benzyl substitution.

Aldol-derived imidazolidinone intermediates show characteristic ¹³C NMR patterns that enable identification of reaction products. For aldol imidazolidinones 5a and 5b derived from prolinamide-catalyzed reactions, the carbonyl carbons appear at δ 175.1 and δ 175.0 ppm, respectively [9]. The C-2 carbons resonate at δ 82.1 and δ 82.8 ppm, while the C-5 carbons appear at δ 68.9 and δ 69.6 ppm, reflecting the additional hydroxyl substitution in these aldol-derived structures [9].

The aromatic carbon chemical shifts provide additional structural confirmation, with the benzyl phenyl carbons typically appearing in the δ 125-155 ppm region. For the (2R,5S)-5-benzyl-2-(tert-butyl)-1,3-dimethylimidazolidin-4-one system, these carbons span the range δ 125.6-155.2 ppm [10], with the specific pattern reflecting the monosubstituted benzene environment and any additional aromatic substitution.

Conformational effects significantly influence the observed chemical shifts, with ring puckering and substituent orientations affecting the magnetic environments of individual nuclei. The observation of distinct chemical shifts for diastereotopic protons, such as the benzyl methylene protons, confirms the conformational rigidity of the ring system on the NMR timescale [7] [10].

IR Vibrational Modes of Carbonyl and Amine Functionalities

Infrared spectroscopy provides definitive identification of the characteristic functional groups in (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride through analysis of vibrational frequencies and intensities. The carbonyl and amine functionalities exhibit diagnostic absorption bands that enable structural confirmation and conformational analysis [13] [14] [15] [16].

The carbonyl stretching vibration of the imidazolidinone ring represents the most characteristic and readily identifiable feature in the infrared spectrum. Unsubstituted imidazolidinone carbonyls typically absorb in the range 1670-1690 cm⁻¹, reflecting the partial amide character arising from nitrogen lone pair delocalization into the carbonyl π-system [13] [14] [15]. This frequency range is intermediate between typical ketone (1705-1725 cm⁻¹) and amide (1650-1680 cm⁻¹) stretching frequencies, confirming the unique electronic structure of the imidazolidinone framework.

Acyl-substituted imidazolidinone derivatives exhibit multiple carbonyl stretching bands corresponding to the ring carbonyl and the substituent carbonyl groups. In 1,3-diacetyl-2-imidazolidinone, the ring carbonyl appears at 1670 cm⁻¹ while the acetyl carbonyls absorb at 1698 cm⁻¹ [13]. This frequency separation reflects the different electronic environments, with the ring carbonyl showing greater delocalization and consequently lower stretching frequency.

The influence of electron-withdrawing substituents on carbonyl frequencies is dramatically illustrated by trifluoroacetyl derivatives. In 1,3-ditrifluoroacetyl-2-imidazolidinone, the trifluoroacetyl carbonyl stretching frequency appears at 1739 cm⁻¹, significantly higher than the corresponding acetyl frequency [13]. This blue-shift reflects the electron-withdrawing nature of the trifluoromethyl group, which reduces electron density at the carbonyl carbon and increases the C=O bond strength.

Mixed acyl derivatives provide further insights into electronic effects on vibrational frequencies. In 1-acetyl-3-trifluoroacetyl-2-imidazolidinone, the acetyl and trifluoroacetyl carbonyls appear at 1710 cm⁻¹ and 1722 cm⁻¹, respectively [13]. The shift of both frequencies toward intermediate values reflects the electronic communication between the two acyl groups through the ring system, demonstrating the extended conjugation possible in polysubstituted imidazolidinones.

The N-H stretching vibrations provide diagnostic information about hydrogen bonding and molecular association. Primary amine N-H stretches typically appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes [15] [16]. Secondary amines show a single N-H stretch in the same frequency range, with the exact position influenced by hydrogen bonding interactions and steric effects.

In crystalline imidazolidinone derivatives, hydrogen bonding significantly affects the N-H stretching frequencies. Intermolecular hydrogen bonds typically shift the N-H stretching frequency to lower wavenumbers (3200-3400 cm⁻¹) and broaden the absorption band [17] [18]. The breadth and position of these bands provide insights into the strength and geometry of hydrogen bonding interactions in the solid state.

Intramolecular hydrogen bonding, when structurally possible, produces characteristic frequency shifts and intensity changes. In derivatives with appropriately positioned hydrogen bond acceptors, the N-H stretching frequency may be shifted to even lower wavenumbers (3000-3300 cm⁻¹) with corresponding intensity enhancement [17] [18].

The C-H stretching vibrations appear in predictable frequency ranges that enable identification of different alkyl environments. Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region, with methyl groups showing characteristic splitting patterns [15] [16]. Aromatic C-H stretches of the benzyl substituent appear at higher frequencies (3000-3100 cm⁻¹), providing confirmation of the aromatic substitution pattern.

The C-N stretching vibrations of the imidazolidinone ring system appear in the 1200-1400 cm⁻¹ region with medium intensity [13] [14]. These vibrations are often coupled with ring breathing modes and may show complex splitting patterns in highly substituted derivatives. The exact frequencies depend on the ring substitution pattern and the degree of conjugation with external substituents.

Ring breathing and skeletal vibrational modes appear in the fingerprint region (800-1200 cm⁻¹) with variable intensities [14]. These modes are highly sensitive to the overall molecular geometry and substitution pattern, making them valuable for distinguishing between closely related structural isomers. The characteristic patterns in this region can serve as molecular fingerprints for specific substitution arrangements.

The influence of chloride counterions in hydrochloride salts may affect certain vibrational frequencies through ion-pairing and hydrogen bonding interactions. While the Cl⁻ ion itself does not contribute directly observable vibrational modes in the mid-infrared region, its interaction with the protonated amine functionality can shift N-H stretching frequencies and affect the intensity distribution of related vibrational modes [19] [15].